molecular formula C29H24N4O3S2 B2697767 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate CAS No. 328072-16-8

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

Cat. No. B2697767
CAS RN: 328072-16-8
M. Wt: 540.66
InChI Key: SZMBXAUQSACLOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an amino group, two cyano groups, a sulfanyl group, a phenyl group, and a carboxylate ester . It is part of the pyran class of compounds, which are heterocyclic compounds with a six-membered ring containing one oxygen atom .

Scientific Research Applications

Theoretical Characterization and Supra-molecular Assemblies

Bushra Chowhan et al. (2020) conducted a theoretical characterization of substituted pyran derivatives, including a variant of the chemical compound , using DFT calculations. Their study delved into the supra-molecular assemblies formed by these compounds, emphasizing the role of classical H-bonds, π–stacking, and unconventional π–hole interactions in the solid state. This research highlights the compound's potential in material science and engineering due to its unique interaction capabilities (Bushra Chowhan et al., 2020).

Ultrasound-Assisted Synthetic Applications

Jasmin Kumbhani et al. (2022) explored the ultrasound-assisted synthesis of 2-amino-4H-Pyran derivatives in aqueous media, aiming to design and synthesize a new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate with varying yields. Their methodology underscores the compound's versatility in synthetic organic chemistry, facilitated by environmentally friendly techniques (Jasmin Kumbhani et al., 2022).

Corrosion Inhibition for Industrial Applications

J. Saranya et al. (2020) investigated the pyran derivatives for corrosion mitigation of mild steel in sulfuric acid solutions. Their study demonstrated that pyran derivatives, including structures similar to the specified compound, exhibit high inhibition efficiency, suggesting their application in corrosion prevention in industrial settings (J. Saranya et al., 2020).

Crystal Structure Determination

B. Kumar et al. (2018) reported on the crystal structure of a closely related compound, synthesized via an eco-friendly catalytic process. Their work provides insight into the molecular geometry and interactions within the crystal lattice, which is critical for the development of new materials with desired physical properties (B. Kumar et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activities observed in similar compounds, it could be of interest to explore its potential as a therapeutic agent .

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S2/c1-3-35-29(34)26-24(36-27(32)22(16-31)25(26)19-9-12-21(37-2)13-10-19)17-38-28-20(15-30)11-14-23(33-28)18-7-5-4-6-8-18/h4-14,25H,3,17,32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMBXAUQSACLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)SC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

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